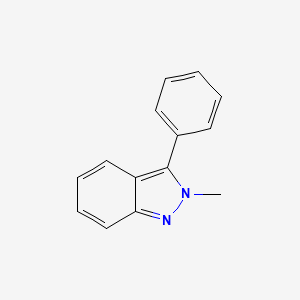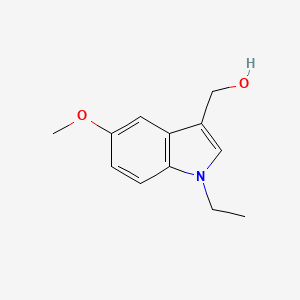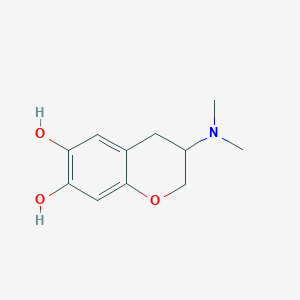
2-(3-Aminooxetan-3-YL)ethanol oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(3-Aminooxetan-3-YL)ethanol oxalate generally involves several steps, including raw material preparation, reaction, and purification . The specific synthetic route and reaction conditions depend on the characteristics and intended use of the target product . Industrial production methods typically involve chemical synthesis techniques that ensure high purity and yield .
Chemical Reactions Analysis
2-(3-Aminooxetan-3-YL)ethanol oxalate undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3-Aminooxetan-3-YL)ethanol oxalate has a wide range of scientific research applications. It is used as an intermediate or reagent for synthesizing organic compounds . In chemistry, it is often employed in the synthesis of complex molecules . In biology and medicine, it may be used in the development of pharmaceuticals and other biologically active compounds . In industry, it is utilized in the production of various chemical products .
Mechanism of Action
The mechanism of action of 2-(3-Aminooxetan-3-YL)ethanol oxalate involves its interaction with specific molecular targets and pathways . The compound exerts its effects through various chemical reactions that modify the structure and function of target molecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(3-Aminooxetan-3-YL)ethanol oxalate can be compared with other similar compounds, such as other oxalate derivatives and ketone compounds . Its uniqueness lies in its specific chemical structure and reactivity, which make it suitable for certain applications that other compounds may not be able to achieve . Similar compounds include other aminooxetane derivatives and ethanol oxalate derivatives .
Properties
CAS No. |
1404373-81-4 |
|---|---|
Molecular Formula |
C7H13NO6 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
2-(3-aminooxetan-3-yl)ethanol;oxalic acid |
InChI |
InChI=1S/C5H11NO2.C2H2O4/c6-5(1-2-7)3-8-4-5;3-1(4)2(5)6/h7H,1-4,6H2;(H,3,4)(H,5,6) |
InChI Key |
OIXPAPQCTMWZOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CCO)N.C(=O)(C(=O)O)O |
Related CAS |
1523618-22-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11893273.png)

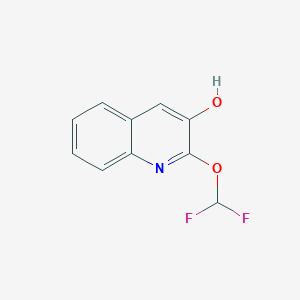
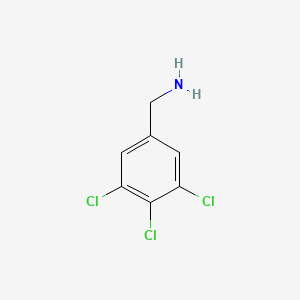
![2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol](/img/structure/B11893317.png)




